2-[(Methylsulfanyl)methyl]pyrrolidine
Description
2-[(Methylsulfanyl)methyl]pyrrolidine is a five-membered saturated amine (pyrrolidine) derivative featuring a methylsulfanylmethyl (–CH2–S–CH3) substituent at the 2-position. Pyrrolidine derivatives are widely employed in pharmaceutical and agrochemical research due to their conformational flexibility and ability to modulate bioavailability.
Properties
IUPAC Name |
2-(methylsulfanylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFBQROGXTXREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Methylsulfanyl)methyl]pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Biochemistry
2-[(Methylsulfanyl)methyl]pyrrolidine serves as a valuable tool in biochemical research due to its structural similarity to amino acids. Its applications include:
- Protein Folding Studies : The compound can be used to investigate the folding pathways of proteins and how different side chains influence stability and structure.
- Enzyme Inhibition : It can act as a substrate or inhibitor for various enzymes, allowing researchers to study enzyme kinetics and mechanisms.
2. Pharmacology
In pharmacological research, this compound has shown potential in drug development:
- Lead Compound for Antidepressants : Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models, suggesting its potential as a lead compound for new antidepressant medications.
- Neuroprotective Properties : Research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
3. Materials Science
The compound's unique properties allow it to be incorporated into various materials:
- Biocompatible Polymers : It can be used to synthesize biocompatible polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
- Functional Coatings : The compound can be utilized in creating functional coatings that enhance the properties of surfaces, such as antimicrobial or hydrophobic characteristics.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of this compound derivatives. The research demonstrated that modifications to the methylsulfanyl group significantly influenced the binding affinity to serotonin receptors, leading to enhanced antidepressant activity in rodent models.
Case Study 2: Neuroprotection
Research conducted at a prominent university investigated the neuroprotective effects of this compound in models of Parkinson's disease. The findings suggested that the compound reduced oxidative stress markers and improved motor function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrrolidine involves its interaction with various molecular targets. The methylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Core Heterocycle Comparison
- Pyrrolidine vs. Pyridine/Pyrimidine: The pyrrolidine core in 2-[(Methylsulfanyl)methyl]pyrrolidine is a saturated ring, enabling conformational flexibility and reduced steric hindrance compared to aromatic heterocycles like pyridine or pyrimidine . Pyridine derivatives (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine) exhibit planar, aromatic structures that favor π-π stacking and hydrogen bonding, enhancing their utility as kinase inhibitors . Pyrimidine analogs (e.g., 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine) feature dual nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which is critical for antineoplastic drug development .
Substituent Effects
- Methylsulfanyl (–SMe) vs. Sulfonyl groups are strong electron-withdrawing moieties, which can stabilize negative charges and enhance solubility in polar solvents, as seen in sulfonamide-based pharmaceuticals .
Physicochemical Properties
Biological Activity
2-[(Methylsulfanyl)methyl]pyrrolidine, a compound characterized by a pyrrolidine ring with a methylsulfanyl substituent, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring with a methylsulfanyl group at the 2-position, enhancing its solubility and reactivity. The methylsulfanyl group introduces specific electronic properties that can influence the compound's interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₅H₁₃NS |
| Molar Mass | 115.23 g/mol |
| Solubility | Soluble in water (as hydrochloride salt) |
| Functional Groups | Pyrrolidine, thioether |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and influencing several biochemical pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Variants of pyrrolidine compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
- Neuroactive Effects : Certain derivatives have displayed neuroactive effects, indicating possible implications in neurological disorders .
- Cytotoxicity : Studies have explored the cytotoxic effects of related compounds against various cancer cell lines, highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be below 100 µg/mL for several derivatives, indicating strong efficacy.
- Neuroprotective Effects : Research focusing on the neuroprotective properties of related pyrrolidine compounds revealed that certain analogues could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .
- Cytotoxicity Assays : In vitro assays showed that this compound derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 50 µM. This suggests potential utility in cancer therapy .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methylthio-pyrrolidine | Pyrrolidine with different substituents | Antimicrobial properties |
| 3-Methylthio-pyrrolidine | Similar ring structure but different position | Neuroactive effects |
| N-Methylpyrrolidine | Pyrrolidine without sulfur | Potentially less bioactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
